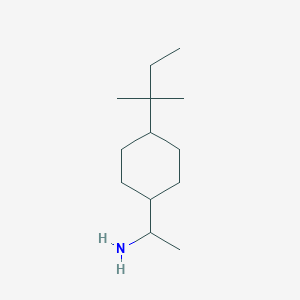

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

CAS No.:

Cat. No.: VC18141169

Molecular Formula: C13H27N

Molecular Weight: 197.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N |

|---|---|

| Molecular Weight | 197.36 g/mol |

| IUPAC Name | 1-[4-(2-methylbutan-2-yl)cyclohexyl]ethanamine |

| Standard InChI | InChI=1S/C13H27N/c1-5-13(3,4)12-8-6-11(7-9-12)10(2)14/h10-12H,5-9,14H2,1-4H3 |

| Standard InChI Key | XHDSZCBIUGFLME-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C1CCC(CC1)C(C)N |

Introduction

Key Findings

1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine (CAS: 1504837-07-3) is a synthetic organic compound classified under organic building blocks. With a molecular formula of and a molecular weight of 197.36 g/mol, it is primarily utilized in pharmaceutical and chemical research. Its structural features include a cyclohexane ring substituted with a tert-pentyl group at the 4-position and an ethylamine moiety, conferring steric bulk and potential bioactivity .

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: 1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine

-

CAS Registry Number: 1504837-07-3

-

Molecular Formula:

-

Molecular Weight: 197.36 g/mol

-

SMILES:

-

Key Functional Groups: Primary amine, cyclohexane, tert-pentyl (2-methylbutan-2-yl) .

Stereochemical Considerations

The cyclohexane ring likely adopts a chair conformation, with the tert-pentyl group occupying an equatorial position to minimize steric strain. The ethylamine side chain may influence conformational dynamics, affecting interactions in catalytic or biological systems .

Synthesis and Manufacturing

Synthetic Routes

-

Reductive Amination:

Reacting 4-(tert-pentyl)cyclohexanone with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions:This method offers moderate yields (~60–70%) and is scalable for industrial production .

-

Enzymatic Transamination:

A patent (EP4402276A1) describes stereoselective synthesis using transaminase enzymes to produce enantiomerically pure cyclohexylamines. For example:This approach achieves high enantiomeric excess (>99%) but requires specialized biocatalysts .

Purification and Characterization

-

Chromatography: Flash chromatography on silica gel (eluent: 10–20% ethyl acetate in hexane).

-

Spectroscopic Data:

Applications in Research

Pharmaceutical Development

-

Drug Intermediate: Serves as a precursor for neurologically active compounds due to its structural similarity to regulated amines (e.g., phencyclidine analogs) .

-

Catalysis: Potential ligand in asymmetric catalysis, leveraging its bulky tert-pentyl group to induce stereoselectivity .

Material Science

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume